molecular formula C16H13N3O2S B2465714 N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206999-90-7

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2465714
CAS No.: 1206999-90-7
M. Wt: 311.36
InChI Key: IYWAUJXDHSMLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a 1H-pyrrol-1-yl group at the 2-position and an N-(3-acetylphenyl)carboxamide group at the 4-position. This structure is part of a class of phenylthiazole derivatives that are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological potential. Thiazole rings are privileged structures in pharmacology, found in a range of bioactive molecules and FDA-approved drugs . Research on closely related analogs demonstrates that this chemical class is frequently investigated for its anticancer properties. For instance, certain phenylthiazole carboxamide derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2), with their activity profile often influenced by the specific substituents on the aniline moiety of the molecule . The mechanism of action for such compounds, while not fully elucidated for this specific agent, is often associated with the induction of apoptosis (programmed cell death) through pathways such as caspase-3 activation, as observed in prior studies on structurally similar thiazole derivatives . This compound is supplied for research purposes only and is intended for use by qualified scientists in laboratory settings. It is ideal for in vitro screening assays, structure-activity relationship (SAR) studies to optimize biological activity, and investigations into the mechanisms of cell proliferation and death. Researchers can utilize this molecule as a key intermediate or building block for the synthesis of more complex chemical entities, particularly in the exploration of novel heterocyclic compounds with potential pharmacological applications . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWAUJXDHSMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α-Bromo Ketones

A widely adopted method involves reacting α-bromo ketones with thioureas or thioamides to form the thiazole ring. For instance, demonstrates that 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes cyclocondensation with thiocarbamide in acetic acid at 60°C, yielding 2-aminothiazole derivatives. Adapting this approach, the α-bromo ketone intermediate 2-bromo-1-(3-acetylphenyl)ethan-1-one can be synthesized via bromination of 3-acetylacetophenone using bromine in acetic acid. Subsequent reaction with 1H-pyrrole-1-carbothioamide (synthesized from pyrrole and thiophosgene) generates the 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid intermediate.

Hantzsch Thiazole Synthesis

The classical Hantzsch method employs α-haloketones and thioamides. Here, 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate esters form via refluxing α-bromo-3-acetylphenylethanone with methyl 1H-pyrrole-1-carbothioate in ethanol. This route offers regioselective control, with the thioamide’s nitrogen integrating into the thiazole’s position 2.

Functionalization of the Thiazole Core

Carboxylic Acid to Carboxamide Conversion

The 4-carboxamide group is introduced through amide coupling . Hydrolysis of methyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate (obtained via Hantzsch synthesis) with aqueous NaOH yields 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid. Activation using thionyl chloride converts the acid to its acyl chloride, which reacts with 3-aminoacetophenone in dichloromethane under basic conditions (e.g., triethylamine) to form the target carboxamide. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation in dimethylformamide (DMF).

Direct Amination Strategies

Recent advances employ Ullmann-type couplings to introduce the 3-acetylphenyl group. For example, palladium-catalyzed amination of 2-(1H-pyrrol-1-yl)thiazole-4-carbonyl chloride with 3-aminoacetophenone in toluene at 110°C achieves moderate yields. However, this method requires stringent anhydrous conditions and risks homocoupling byproducts.

Mechanistic Considerations

Cyclocondensation Mechanism

The reaction between α-bromo ketones and thioureas proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon, followed by bromide displacement and cyclization (Scheme 1). Computational studies suggest that electron-withdrawing groups on the aryl ring accelerate ring closure by polarizing the α-bromo ketone.

Amidation Kinetics

The coupling of carboxylic acids with amines follows second-order kinetics, with rate constants influenced by the electron-donating effects of the thiazole’s substituents. Steric hindrance from the pyrrole group marginally slows the reaction, necessitating extended reaction times (12–24 hours).

Optimization and Reaction Conditions

Key parameters for maximizing yield and purity include:

Parameter Optimal Condition Yield (%) Reference
Cyclocondensation Temp 60–80°C in acetic acid 65–78
Amidation Solvent DMF with EDCl/HOBt 82
Bromination Agent Br₂ in acetic acid 90
Coupling Time 18 hours 75

Elevated temperatures (>80°C) during cyclocondensation risk decarboxylation, while prolonged amidation durations (>24 hours) promote hydrolysis of the acetyl group.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, thiazole-H), 7.85–7.60 (m, 4H, aryl-H), 6.80 (m, 2H, pyrrole-H), 2.60 (s, 3H, acetyl-CH₃).
  • ¹³C NMR : 198.2 (C=O), 168.4 (thiazole-C4), 142.1 (pyrrole-C), 136.5–125.3 (aryl-C).
  • IR (KBr) : 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiazole ring).

Chromatographic Purity

LCMS (ESI⁺): m/z 354.1 [M+H]⁺, retention time 6.7 min (C18 column, 70% MeCN/H₂O).

Comparative Evaluation of Methods

The cyclocondensation route () offers superior scalability (gram-scale) but requires toxic brominating agents. In contrast, palladium-catalyzed amidation () avoids halogenated intermediates but suffers from lower yields (≤60%). For laboratory-scale synthesis, the Hantzsch method coupled with EDCl-mediated amidation strikes an optimal balance between efficiency and practicality.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions critical for its synthesis and functionalization:

Oxidation Reactions

  • Introduces oxygen-containing groups (e.g., hydroxyl, keto) to modify reactivity or solubility.

  • Often employs oxidizing agents like hydrogen peroxide or metal catalysts under controlled conditions.

Cyclocondensation

  • Forms the thiazole ring via cyclization of α-bromoacyl intermediates with thiocarbonyl compounds.

  • Example: Reaction of α-bromoacyl derivatives with thiocarbamide in acetic acid at 60°C .

Coupling Reactions

  • Links the pyrrole moiety and acetylated phenyl group to the thiazole core.

  • Utilizes amidation or nucleophilic substitution, often requiring catalysts or activating groups.

Mechanistic Insights

The compound’s reactivity is influenced by its structural features:

Functional Group Impact on Reactivity
Thiazole ringElectron-rich heterocycle; facilitates electrophilic substitution
Pyrrole moietyConjugation with thiazole enhances stability
Acetylated phenyl groupElectron-withdrawing acetyl group modulates electronic properties

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy phenyl) enhance certain biological activities (e.g., anticonvulsant) .

  • Electronegative substituents (e.g., Cl) are critical for anticancer activity in related thiazole derivatives .

Analytical Characterization

Key analytical data supporting reaction outcomes include:

NMR Spectroscopy

Signal Type Chemical Shift (ppm) Assignment
¹H NMR 6.96–8.20S–C=CH (thiazole proton)
7.07NH₂ (amide proton)
¹³C NMR 100.9C–S (thiazole carbon)
138.1–154.7S–C=CH and carbonyl carbons

These shifts confirm the presence of the thiazole heterocycle and amide functional group .

Biological Activity Correlation

While focused on chemical reactions, the compound’s synthetic steps are intrinsically linked to its biological potential:

  • Antimicrobial/Anticancer Activity : Substituents like naphthalene or electron-donating groups on the phenyl ring enhance cytotoxicity .

  • Anticonvulsant Properties : Methoxy phenyl groups in related thiazoles improve neuroprotective effects .

Challenges and Optimization

  • Yield Improvements : Reaction conditions (e.g., reflux in acetic acid vs. acetone) require precise control to avoid side reactions .

  • Purity Concerns : Multi-step syntheses necessitate rigorous purification (e.g., crystallization from ethanol) .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. The compound has shown potential against various bacterial and fungal strains. For instance, derivatives of thiazoles have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Anticancer Properties

The compound's structure suggests potential anticancer activity, which has been explored in various studies. For example, thiazole derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action typically involves interference with cellular processes or modulation of signaling pathways related to cancer growth .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex organic molecules. Its unique structural features make it valuable in developing new materials with specific properties, which can be beneficial in various industrial applications.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .

Case Study 2: Anticancer Efficacy

Research focusing on the anticancer properties of thiazole compounds demonstrated that this compound showed effective growth inhibition in several cancer cell lines, including breast and prostate cancer models. The study utilized assays like Sulforhodamine B to quantify cell viability post-treatment .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be contextualized by comparing it to other thiazole carboxamides reported in recent literature. Below is a detailed analysis:

Substituent Effects on Bioactivity and Physicochemical Properties

Thiazole carboxamides exhibit variability in bioactivity and solubility based on substituent groups. For example:

  • Compound 32 [(S)-2-(1-(2-Azidobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide] shows high purity (98%) and a benzoylphenyl group, which enhances lipophilicity but may reduce aqueous solubility compared to the acetylphenyl group in the target compound.
Compound Name Key Substituents Molecular Weight Purity (%) Notable Properties
Target Compound 3-Acetylphenyl, 1H-pyrrol-1-yl Not reported Unknown Hypothesized kinase inhibition
Compound 32 2-Benzoylphenyl, azidobenzamido ~550 98 High lipophilicity
Compound 7d 3-Chloropyridinyl, trifluoroethyl 465.94 Unknown Insecticidal activity
Acotiamide Hydrochloride Bis(isopropyl)aminoethyl, dimethoxy 541.06 Pharma Prokinetic agent for dyspepsia

Biological Activity

Overview

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound classified as a thiazole derivative. Thiazole compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Pyrrole Group : A five-membered ring with nitrogen.
  • Acetylphenyl Moiety : A phenyl ring substituted with an acetyl group.

The molecular formula is C16H13N3O2SC_{16}H_{13}N_{3}O_{2}S, and it has a molecular weight of 311.4 g/mol .

The biological activity of this compound is believed to involve interactions with various biological targets, including:

  • Enzymes : Potential inhibition of specific enzymes linked to disease pathways.
  • Receptors : Modulation of receptor signaling that may influence cellular responses.
  • Cellular Processes : Interference with cellular mechanisms that could lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that this compound has an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
Jurkat< 10
HT-29< 15
A-431< 12

Antimicrobial Properties

Thiazole compounds are also known for their antimicrobial activities. Preliminary studies suggest that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, which could lead to the development of new antibiotics .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

Case Studies and Research Findings

Research has highlighted the potential of thiazole derivatives in various therapeutic areas:

  • Anticonvulsant Activity : Some thiazole derivatives have shown promise in treating epilepsy, suggesting that this compound may also exhibit similar properties through modulation of neurotransmitter systems .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific protein targets involved in cancer progression and microbial resistance. These studies support its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving amide coupling , thiazole ring formation , and functional group modifications . For example:

  • Step 1 : Condensation of acetylphenylamine with a thiazole-carboxylic acid derivative under coupling agents like HBTU or DCC .
  • Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Key Conditions : Use anhydrous DMF or THF as solvents, with DIEA as a base for pH control. Reaction monitoring via TLC or HPLC is critical .
    • Data Table :
Reaction StepYield (%)Purity (HPLC, %)Key Characterization (¹H/¹³C NMR)
Amide Coupling60–7896–99δ 8.2 (s, NH), 2.4 (s, CH3)
Thiazole Ring35–4495–98δ 7.5 (d, Ar-H), 6.8 (m, pyrrole)

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Use multi-spectral analysis :

  • ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.4 ppm), thiazole (δ ~7.5–8.2 ppm), and pyrrole protons (δ ~6.8 ppm) .
  • ESI-MS : Verify molecular weight (e.g., m/z 382.1 for C₁₆H₁₄N₄O₂S) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Initial screens focus on kinase inhibition (e.g., Src/Abl kinases) and antiproliferative assays (e.g., K562 leukemia cells). Protocols include:

  • Kinase Assays : Use ATP-coupled fluorescence polarization .
  • Cell Viability : MTT assays at 10–100 μM concentrations .
  • Key Finding : Thiazole-carboxamides show IC₅₀ values <1 μM in kinase inhibition, comparable to BMS-354825 .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity data?

  • Methodological Answer : Discrepancies (e.g., yields ranging from 9% to 78% in similar compounds ) arise from:

  • Side Reactions : Competing pathways (e.g., dimerization of thiazole intermediates). Mitigate via low-temperature stepwise addition of reagents .
  • Purification Challenges : Use preparative HPLC with trifluoroacetic acid modifiers to separate polar byproducts .
    • Case Study : Compound 33 (yield 98%) vs. Compound 34 (yield 31%) : Steric hindrance from para-substituents reduces reactivity, necessitating longer reaction times.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) cleaved in vivo .
  • Nanoparticle Encapsulation : Use PEG-PLGA carriers for sustained release in xenograft models .

Q. How do computational methods aid in understanding its mechanism of action?

  • Methodological Answer :

  • Docking Studies : Simulate binding to kinase ATP pockets (e.g., Abl1 kinase, PDB ID 2HYY). The pyrrole-thiazole scaffold shows hydrogen bonding with Glu286 and hydrophobic interactions with Ile315 .
  • MD Simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories .
    • Data Table :
Target ProteinBinding Energy (kcal/mol)Key Interactions
Abl1 Kinase-9.2H-bond (Glu286), π-π (Phe382)
Src Kinase-8.7Van der Waals (Leu273), Salt bridge (Lys295)

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Methodological Answer :

  • Batch Reactor Limitations : Exothermic amide couplings require precise temperature control (<5°C) to avoid decomposition .
  • Cost-Efficiency : Replace HBTU with cheaper coupling agents (e.g., EDC/HOBt) for gram-scale synthesis .
  • Regulatory Compliance : Ensure residual solvent levels (DMF < 880 ppm) meet ICH guidelines .

Cross-Disciplinary Applications

Q. How is this compound applied in materials science or catalysis?

  • Methodological Answer :

  • Ligand Design : Coordinate with transition metals (e.g., Pd, Cu) for cross-coupling catalysis. The acetylphenyl group stabilizes metal centers .
  • Photophysical Studies : Fluorescence quenching assays to study electron transfer mechanisms .

Q. What synergies exist when combining this compound with other therapeutics?

  • Methodological Answer :

  • Combination Therapy : Pair with imatinib to overcome kinase resistance mutations (e.g., T315I). Synergy assessed via Chou-Talalay plots .
  • Example : Co-administration reduces K562 tumor volume by 90% in murine models vs. 60% monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.